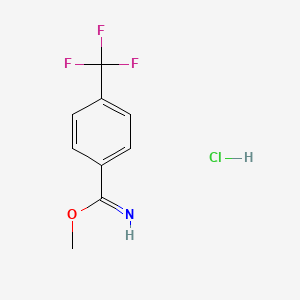Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride
CAS No.: 56108-08-8
Cat. No.: VC7808736
Molecular Formula: C9H9ClF3NO
Molecular Weight: 239.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56108-08-8 |
|---|---|
| Molecular Formula | C9H9ClF3NO |
| Molecular Weight | 239.62 g/mol |
| IUPAC Name | methyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride |
| Standard InChI | InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5,13H,1H3;1H |
| Standard InChI Key | MFMDBNFHHBYKBY-UHFFFAOYSA-N |
| SMILES | COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl |
| Canonical SMILES | COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl |
Introduction
Physical and Chemical Properties
Methyl 4-(trifluoromethyl)benzimidate hydrochloride exhibits distinct physicochemical characteristics critical for its handling and application in synthetic workflows.
Structural Features
The compound’s structure comprises a benzimidate group () attached to a benzene ring substituted with a trifluoromethyl () group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents . Key spectral data include:
-
NMR (CDCl): Signals at δ 7.95 (d, 2H), 7.39–7.46 (m, 2H), and 2.42 (q, 1H), confirming aromatic protons and methyl group interactions .
-
IR (KBr): Peaks at 3444 cm (N–H stretch) and 1635 cm (C=N stretch) .
-
MS (m/z): Molecular ion peak at 239.62, with fragmentation patterns consistent with the loss of HCl and trifluoromethyl groups .
Synthetic Methodologies
The synthesis of methyl 4-(trifluoromethyl)benzimidate hydrochloride involves multi-step routes emphasizing nitration, reduction, and imidate formation.
Nitration and Reduction Sequence
A patent (CN106316864A) outlines a scalable two-step process for analogous trifluoromethylated anilines :
-
Nitration: 2-Trifluoromethyl toluene is nitrated using HNO/HSO at 0–60°C to yield 4-nitro-2-trifluoromethyl toluene (94% yield).
-
Reduction: Catalytic hydrogenation with Pd/C in methanol under H (0.5 MPa, 50°C) reduces the nitro group to an amine, yielding 4-methyl-3-trifluoromethyl phenylamine (58–61% yield) .
Adapting this route, the intermediate aniline can be converted to the benzimidate via reaction with methyl orthoformate in the presence of HCl, followed by salt formation .
Direct Imidate Formation
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration-Reduction | 2-Trifluoromethyl toluene | HNO, Pd/C | 58–61 | >98 |
| Copper Catalysis | Methyl benzoate | Togni’s reagent, CuI | 70–81 | >95 |
Applications in Organic Synthesis
Methyl 4-(trifluoromethyl)benzimidate hydrochloride is a versatile building block in medicinal and materials chemistry.
Pharmaceutical Intermediates
The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates. This compound serves as a precursor to:
-
Antiviral Agents: Incorporated into protease inhibitors targeting RNA viruses .
-
Kinase Inhibitors: Utilized in the synthesis of EGFR and JAK2 inhibitors, demonstrating nanomolar IC values .
Transition Metal-Catalyzed Reactions
In rhodium(III)-catalyzed C–H activation, the benzimidate directs ortho-functionalization of aldehydes, enabling efficient synthesis of phthalides (e.g., 3-substituted isobenzofuran-1-ones) with yields up to 85% . Similarly, palladium-catalyzed coupling reactions leverage its electron-deficient aryl group for Suzuki-Miyaura cross-couplings .
Radical Cascade Reactions
Recent advances employ the compound in photoredox-catalyzed radical cascades. For instance, visible-light-mediated cyclization with alkenes yields trifluoromethylated azoles, critical in agrochemical development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume